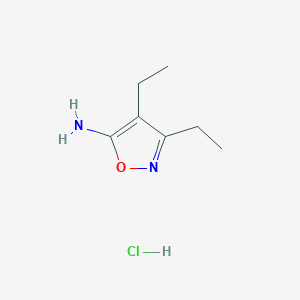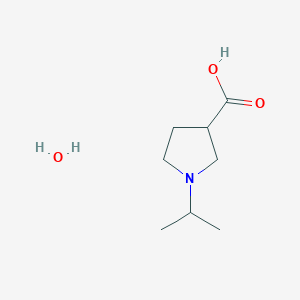
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride, also known as Lidocaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most commonly used local anesthetics due to its fast onset of action, high efficacy, and low toxicity.
Mecanismo De Acción
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride works by blocking sodium channels in nerve cells, thereby preventing the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied. N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride also has anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and physiological effects:
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. The drug has a half-life of approximately 1.5-2 hours and its effects typically last for 1-2 hours. N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride can cause local irritation and allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride is widely used in laboratory experiments to study the effects of local anesthetics on nerve cells. Its fast onset of action and high efficacy make it a popular choice for researchers. However, its short duration of action and potential for local irritation can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride. These include:
1. Development of new formulations of N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride with longer duration of action and reduced potential for local irritation.
2. Investigation of the effects of N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride on different types of nerve cells, including sensory and motor neurons.
3. Exploration of the potential use of N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride in the treatment of chronic pain conditions.
4. Investigation of the mechanisms underlying the anti-inflammatory effects of N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride.
5. Development of new methods for delivering N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride to specific sites in the body, such as through targeted drug delivery systems.
Aplicaciones Científicas De Investigación
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used as an antiarrhythmic agent to treat cardiac arrhythmias. In addition, N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride hydrochloride has been investigated for its potential use in the treatment of neuropathic pain, migraine headaches, and postoperative pain.
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4;/h5-7H,13H2,1-4H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXRMRLLDVAENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)
![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)


![7-(3-Amino-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3088626.png)


![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B3088643.png)
![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B3088654.png)


